[2-chloro-5-(methylsulfanyl)phenyl]({[(1Z)-6-methoxy-5-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)methanone
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Overview
Description
[(1Z)-6-METHOXY-5-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO 2-CHLORO-5-(METHYLSULFANYL)BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydronaphthalene moiety and a benzoate group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1Z)-6-METHOXY-5-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO 2-CHLORO-5-(METHYLSULFANYL)BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydronaphthalene derivative, followed by the introduction of the benzoate group through esterification or amidation reactions. Common reagents used in these reactions include methoxy and methyl substituents, chlorinating agents, and sulfur-containing compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Quality control measures, including chromatography and spectroscopy, are essential to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
[(1Z)-6-METHOXY-5-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO 2-CHLORO-5-(METHYLSULFANYL)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and pH are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
[(1Z)-6-METHOXY-5-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO 2-CHLORO-5-(METHYLSULFANYL)BENZOATE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be employed in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of [(1Z)-6-METHOXY-5-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO 2-CHLORO-5-(METHYLSULFANYL)BENZOATE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to specific active sites, modulating enzyme activity, or altering gene expression. The pathways involved can include signal transduction, metabolic regulation, and cellular communication.
Comparison with Similar Compounds
Similar Compounds
[(1Z)-6-METHOXY-5-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO 2-CHLORO-5-(METHYLSULFANYL)BENZOATE: shares structural similarities with other naphthalene derivatives and benzoate esters.
Naphthalene derivatives: Compounds like 1-naphthol and 2-naphthoic acid have similar core structures but differ in functional groups and reactivity.
Benzoate esters: Methyl benzoate and ethyl benzoate are simpler esters with comparable ester functionalities but lack the complex naphthalene moiety.
Uniqueness
The uniqueness of [(1Z)-6-METHOXY-5-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]AMINO 2-CHLORO-5-(METHYLSULFANYL)BENZOATE lies in its combination of a tetrahydronaphthalene core with a chlorinated and sulfur-containing benzoate group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C20H20ClNO3S |
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Molecular Weight |
389.9 g/mol |
IUPAC Name |
[(Z)-(6-methoxy-5-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 2-chloro-5-methylsulfanylbenzoate |
InChI |
InChI=1S/C20H20ClNO3S/c1-12-14-5-4-6-18(15(14)8-10-19(12)24-2)22-25-20(23)16-11-13(26-3)7-9-17(16)21/h7-11H,4-6H2,1-3H3/b22-18- |
InChI Key |
VYSJWSFTSQIUKX-PYCFMQQDSA-N |
Isomeric SMILES |
CC1=C(C=CC\2=C1CCC/C2=N/OC(=O)C3=C(C=CC(=C3)SC)Cl)OC |
Canonical SMILES |
CC1=C(C=CC2=C1CCCC2=NOC(=O)C3=C(C=CC(=C3)SC)Cl)OC |
Origin of Product |
United States |
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